Chemical Properties, Synthetic Utility, and Epigenetic Applications of 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one
Chemical Properties, Synthetic Utility, and Epigenetic Applications of 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary & Structural Profiling
6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one (CAS: 35452-55-2) is a highly versatile, privileged heterocyclic scaffold widely utilized in modern medicinal chemistry and drug discovery. The molecule features a rigid benzothiazolone core, where the nitrogen atom is locked via methylation, and a bromine atom at the C-6 position serves as an orthogonal handle for late-stage functionalization[1].
From a structural perspective, the N-methylation is a critical design choice. Unsubstituted benzothiazolones can undergo lactam-lactim tautomerization, which introduces hydrogen-bond donor promiscuity and complicates pharmacokinetic profiling. By masking the nitrogen with a methyl group, the compound is permanently locked in the "one" (lactam-like) state. This rigidity ensures predictable binding thermodynamics when the scaffold is integrated into larger active pharmaceutical ingredients (APIs), such as epigenetic inhibitors[2].
Quantitative Physicochemical Data
The following table summarizes the core physicochemical properties critical for evaluating this compound's viability in early-stage drug design[3],[1].
| Property | Value | Structural / Clinical Significance |
| CAS Number | 35452-55-2 | Industry-standard identifier for procurement and IP. |
| Molecular Formula | C8H6BrNOS | Defines the exact atomic composition. |
| Molecular Weight | 244.11 g/mol | Low MW allows ample room for fragment growth (Rule of 5). |
| Topological Polar Surface Area (TPSA) | ~22.0 Ų | Excellent membrane permeability; highly suitable for CNS targets. |
| LogP (Calculated) | 2.36 | Optimal lipophilicity for oral bioavailability and target partitioning. |
| Hydrogen Bond Acceptors | 3 | Facilitates interaction with target protein backbones (e.g., via C=O). |
| Hydrogen Bond Donors | 0 | Prevents off-target kinase binding and non-specific aggregation. |
Experimental Protocols & Synthetic Methodologies
As a Senior Application Scientist, it is imperative to not only outline the steps but to understand the causality behind the reaction conditions. The protocols below are designed as self-validating systems to ensure high-fidelity execution.
Protocol 1: Regioselective N-Methylation of 6-Bromobenzo[d]thiazol-2(3H)-one
This protocol details the synthesis of the title compound from its unmethylated precursor.
-
Rationale: The N-H proton of 6-bromobenzo[d]thiazol-2(3H)-one is mildly acidic (pKa ~ 8.5) due to the electron-withdrawing nature of the adjacent carbonyl and the aromatic system. A mild base is sufficient for deprotonation, avoiding harsh conditions that could trigger ring-opening.
-
Reagents: 6-Bromobenzo[d]thiazol-2(3H)-one (1.0 eq), Potassium Carbonate (K₂CO₃, 1.5 eq), Methyl Iodide (MeI, 1.2 eq), anhydrous N,N-Dimethylformamide (DMF).
Step-by-Step Workflow:
-
Deprotonation: Suspend 6-bromobenzo[d]thiazol-2(3H)-one in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere. Add finely powdered K₂CO₃. Causality: DMF is a polar aprotic solvent that poorly solvates anions, thereby drastically increasing the nucleophilicity of the resulting nitrogen anion.
-
Electrophilic Addition: Cool the mixture to 0 °C. Add MeI dropwise over 10 minutes. Causality: MeI is highly volatile and reactive; cooling prevents evaporative loss and suppresses potential O-alkylation side reactions.
-
Reaction Progression: Stir the reaction at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The product will appear as a higher Rf spot (UV active) due to the loss of the polar N-H bond.
-
Quench and Isolation: Pour the mixture into ice-cold distilled water to precipitate the product. Filter the solid, wash with water to remove residual DMF and inorganic salts, and dry under vacuum.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C-6
The C-6 bromine is an ideal handle for extending the scaffold via transition-metal catalysis.
-
Rationale: The electron-rich nature of the benzothiazolone ring makes oxidative addition of the C-Br bond slightly sluggish compared to electron-deficient aryl bromides. Therefore, a highly active, sterically demanding palladium catalyst is required.
-
Reagents: 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), Sodium Carbonate (Na₂CO₃, 2.0 eq), 1,4-Dioxane/H₂O (4:1 v/v).
Step-by-Step Workflow:
-
System Degassing: Combine the bromide, boronic acid, and Na₂CO₃ in the Dioxane/H₂O mixture. Sparge the solution with argon for 15 minutes. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides, stalling the catalytic cycle.
-
Catalyst Introduction: Add Pd(dppf)Cl₂ under a positive argon stream. Causality: The bidentate dppf ligand enforces a cis-geometry on the intermediate, accelerating the reductive elimination step and preventing dehalogenation.
-
Thermal Activation: Heat the mixture to 90 °C for 8-12 hours.
-
Validation: Analyze an aliquot via LC-MS. The reaction is complete when the characteristic bromine isotope doublet (M and M+2 peaks of equal intensity) is entirely replaced by the mass of the cross-coupled product.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Mechanistic Pathways & Reactivity
To fully leverage this scaffold, one must understand the catalytic logic of its functionalization. The diagram below illustrates the Suzuki-Miyaura cycle specifically tailored to the 6-bromo-benzothiazolone system.
Figure 1: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for 6-bromo-3-methylbenzo[d]thiazol-2(3H)-one.
Applications in Epigenetic Drug Discovery
Beyond its utility as a synthetic building block, 6-bromo-3-methylbenzo[d]thiazol-2(3H)-one is a highly valued precursor in the synthesis of epigenetic modulators, specifically Lysine-Specific Demethylase 1 (LSD1 / KDM1A) inhibitors [2].
LSD1 is an FAD (flavin adenine dinucleotide)-dependent epigenetic enzyme that demethylates mono- and di-methylated lysine residues (K4 and K9) on histone H3. Overexpression of LSD1 is heavily implicated in the maintenance of cancer stem cell self-renewal and the suppression of cellular differentiation[2].
When functionalized at the C-6 position (often via the cross-coupling protocols described above), the benzothiazolone core acts as a bioisostere that perfectly occupies the hydrophobic substrate-binding cleft of LSD1. The resulting steric blockade prevents the enzyme from accessing the histone tail, thereby maintaining the methylation marks required for the transcription of tumor-suppressor genes.
Figure 2: Epigenetic modulation pathway via LSD1 inhibition utilizing benzothiazolone derivatives.
Conclusion
6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one represents a masterclass in rational scaffold design. By locking the tautomeric state via N-methylation and providing a robust C-6 halogen handle, it enables rapid, high-yielding diversification via transition-metal catalysis. Its prominent role in the synthesis of advanced epigenetic inhibitors underscores its enduring value in the pursuit of novel oncology therapeutics.
References
- L-Isoleucic acid | ChemScene | Chemikart (Source for Physicochemical Properties). Chemikart.
- NOVEL BIPHENYL COMPOUND OR SALT THEREOF - European Patent Office - EP 3381896 A1 (Source for LSD1 Inhibition Applications). Taiho Pharmaceutical Co., Ltd.
- 35452-55-2 | 6-Bromo-3-methyl-2(3H)-benzothiazolone - MolCore (Source for Structural Identification and MW). MolCore.
